(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1187167-23-2
VCID: VC11699195
InChI: InChI=1S/C18H15NO3/c1-21-15-8-13(9-16(10-15)22-2)18(20)14-7-12-5-3-4-6-17(12)19-11-14/h3-11H,1-2H3
SMILES: COC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone

CAS No.: 1187167-23-2

Cat. No.: VC11699195

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone - 1187167-23-2

Specification

CAS No. 1187167-23-2
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name (3,5-dimethoxyphenyl)-quinolin-3-ylmethanone
Standard InChI InChI=1S/C18H15NO3/c1-21-15-8-13(9-16(10-15)22-2)18(20)14-7-12-5-3-4-6-17(12)19-11-14/h3-11H,1-2H3
Standard InChI Key JZGZOKMQWPHNNE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC

Introduction

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is a synthetic organic compound that combines a dimethoxy-substituted phenyl group with a quinoline moiety through a methanone (ketone) bridge. This compound is of interest in medicinal chemistry and material sciences due to its structural features and potential biological activities. Below, we explore its synthesis, chemical properties, potential applications, and research findings.

Synthesis Pathways

The synthesis of (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone involves coupling a quinoline derivative with a dimethoxybenzaldehyde or similar precursor under conditions that promote the formation of the methanone bridge. A common route includes:

  • Reactants:

    • 3-Quinolinecarboxylic acid or its derivatives.

    • 3,5-Dimethoxybenzoyl chloride or aldehyde.

  • Reagents and Conditions:

    • Catalysts: Acid chlorides or Lewis acids (e.g., AlCl3_3).

    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Reaction Temperature: Moderate heating (~50–80°C).

The reaction typically proceeds through Friedel-Crafts acylation or condensation mechanisms.

Biological Activities and Applications

Research on compounds structurally related to (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone has revealed several potential applications:

  • Anticancer Activity:

    • Quinoline derivatives are known for their antiproliferative effects on cancer cell lines such as HCT-116 and MCF-7 . The dimethoxyphenyl group may enhance cytotoxicity by improving cell permeability.

  • Antiviral Properties:

    • Quinoline-based compounds have shown binding affinity to viral proteases, including SARS-CoV-2 main protease (Mpro^\text{pro}), suggesting potential as antiviral agents .

  • Neuroprotective Effects:

    • Quinoline derivatives fused with other pharmacophores have been evaluated for treating neurodegenerative diseases like Alzheimer’s disease due to their ability to inhibit enzymes such as monoamine oxidases (MAOs) .

  • Material Science:

    • The compound's aromaticity and functional groups could make it suitable for use in organic semiconductors or dyes.

Research Insights

Study FocusFindings
Molecular Docking StudiesQuinoline derivatives exhibit strong binding to biological targets like proteases .
Structure-Activity Relationship (SAR)Methoxy substitutions enhance electron density and bioactivity in related compounds .
Solubility EnhancementsModifications to improve solubility can enhance bioavailability for pharmaceutical use .

Limitations and Future Directions

While promising, the compound faces challenges such as:

  • Limited solubility in aqueous environments.

  • Potential cytotoxicity at higher concentrations.

Future research could focus on:

  • Derivatization to improve pharmacokinetics.

  • Expanding biological assays to include antibacterial and antifungal activities.

  • Exploring its role in photophysical applications due to its aromatic structure.

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